Hyodeoxycholic acid Hyodeoxycholic acid Hyodeoxycholic acid is a member of the class of 5beta-cholanic acids that is (5beta)-cholan-24-oic acid substituted by alpha-hydroxy groups at positions 3 and 6. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a member of 5beta-cholanic acids, a 6alpha,20xi-murideoxycholic acid and a C24-steroid. It is functionally related to a cholic acid. It is a conjugate acid of a hyodeoxycholate.
Hyodeoxycholic Acid has been used in trials studying the treatment of Hypercholesterolemia.
Brand Name: Vulcanchem
CAS No.: 83-49-8
VCID: VC21125295
InChI: InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol

Hyodeoxycholic acid

CAS No.: 83-49-8

Cat. No.: VC21125295

Molecular Formula: C24H40O4

Molecular Weight: 392.6 g/mol

* For research use only. Not for human or veterinary use.

Hyodeoxycholic acid - 83-49-8

Specification

Description Hyodeoxycholic acid is a member of the class of 5beta-cholanic acids that is (5beta)-cholan-24-oic acid substituted by alpha-hydroxy groups at positions 3 and 6. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a member of 5beta-cholanic acids, a 6alpha,20xi-murideoxycholic acid and a C24-steroid. It is functionally related to a cholic acid. It is a conjugate acid of a hyodeoxycholate.
Hyodeoxycholic Acid has been used in trials studying the treatment of Hypercholesterolemia.
CAS No. 83-49-8
Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
IUPAC Name 4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1
Standard InChI Key DGABKXLVXPYZII-JFSJFAPISA-N
Isomeric SMILES CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Appearance Assay:≥95%A crystalline solid
Melting Point 198.5°C

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